molecular formula C7H12O4S B13461991 {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B13461991
M. Wt: 192.24 g/mol
InChI Key: HPSBQXKKXJEMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-Methanesulfonyl-2-oxabicyclo[211]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a methanesulfonyl group and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the iodocyclization reaction of suitable precursors. This method allows for the formation of the oxabicyclohexane ring system. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol lies in its combination of the oxabicyclohexane ring system and the methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

(4-methylsulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

InChI

InChI=1S/C7H12O4S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h8H,2-5H2,1H3

InChI Key

HPSBQXKKXJEMQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C12CC(C1)(OC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.